molecular formula C7H4BrF3O2 B1409823 3-Bromo-5-difluoromethoxy-4-fluorophenol CAS No. 1805503-04-1

3-Bromo-5-difluoromethoxy-4-fluorophenol

Cat. No. B1409823
CAS RN: 1805503-04-1
M. Wt: 257 g/mol
InChI Key: XBZSWCBSYIUUIN-UHFFFAOYSA-N
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Description

“3-Bromo-5-difluoromethoxy-4-fluorophenol” is a chemical compound that is used for research purposes . It is a phenolic organic compound, which can be used as a fluorine-containing organic intermediate .


Molecular Structure Analysis

The molecular formula of “3-Bromo-5-difluoromethoxy-4-fluorophenol” is C7H4BrF3O2 . The molecular weight is 257.01 . The structure of the compound includes a phenol group, a bromo group, and a difluoromethoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-difluoromethoxy-4-fluorophenol” include a molecular weight of 257.01 and a predicted density of 1.715±0.06 g/cm3 . The boiling point is not specified .

Scientific Research Applications

Fluorination and Halogenation Studies

  • Fluorination techniques, such as the fluorination of various phenols with xenon difluoride, are relevant to the study of compounds like 3-Bromo-5-difluoromethoxy-4-fluorophenol. These studies involve complex reactions and offer insights into the synthesis and properties of halogenated phenols (Koudstaal & Olieman, 2010).

Radiosynthesis Applications

  • Compounds similar to 3-Bromo-5-difluoromethoxy-4-fluorophenol are used in radiosynthesis, particularly in the creation of intermediates for building complex molecules with radiolabeling capabilities (Helfer et al., 2013).

Chemical Synthesis Using Difluorocarbene

  • The use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes, which are structurally related to 3-Bromo-5-difluoromethoxy-4-fluorophenol, highlights innovative methods in chemical synthesis (Thomoson & Dolbier, 2013).

Fluorescent Probe Development

  • The development of fluorescent probes using compounds structurally similar to 3-Bromo-5-difluoromethoxy-4-fluorophenol, specifically for sensing metal cations and pH changes, is an important application in chemical sensing technologies (Tanaka et al., 2001).

Biotransformation and Environmental Applications

  • Studies on the biotransformation of halophenols by microbial organisms, such as Penicillium simplicissimum, can provide valuable insights into the environmental fate and microbial processing of compounds like 3-Bromo-5-difluoromethoxy-4-fluorophenol (Marr et al., 1996).

Safety And Hazards

The compound is considered harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-5-(difluoromethoxy)-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-4-1-3(12)2-5(6(4)9)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZSWCBSYIUUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-difluoromethoxy-4-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-difluoromethoxy-4-fluorophenol
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